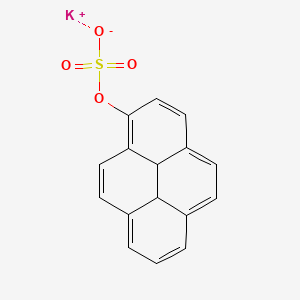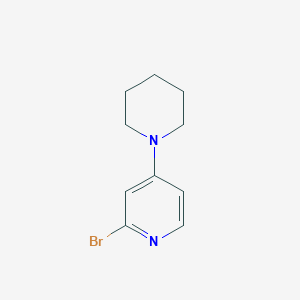
2-Bromo-4-(piperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(piperidin-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a bromine atom at the 2-position and a piperidine ring at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(piperidin-1-yl)pyridine typically involves the reaction of 2-bromo-4-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(piperidin-1-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
2-Bromo-4-(piperidin-1-yl)pyridine can be compared with other similar compounds, such as:
2-Chloro-4-(piperidin-1-yl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-4-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of piperidine.
2-Bromo-4-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyrrolidine ring instead of piperidine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H13BrN2 |
|---|---|
Peso molecular |
241.13 g/mol |
Nombre IUPAC |
2-bromo-4-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H13BrN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Clave InChI |
JUBKIYANWALRTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)
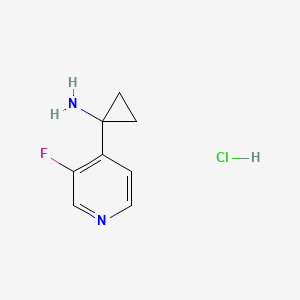

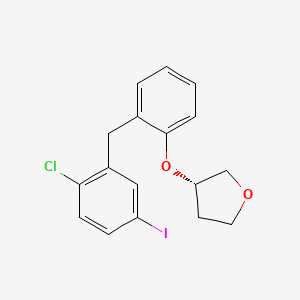
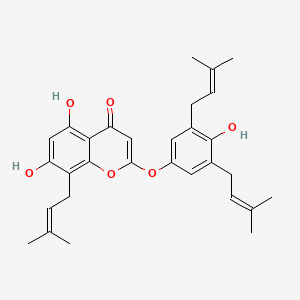
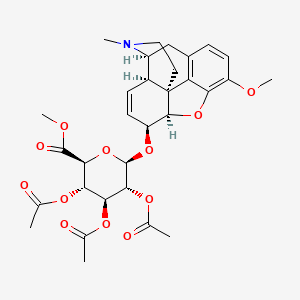
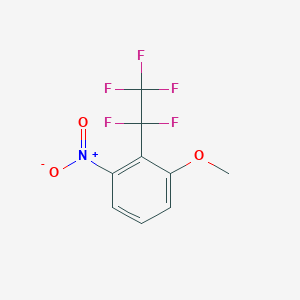
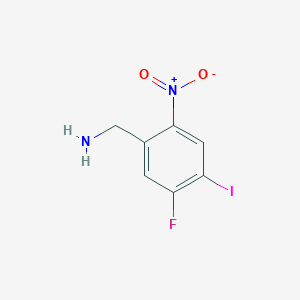

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
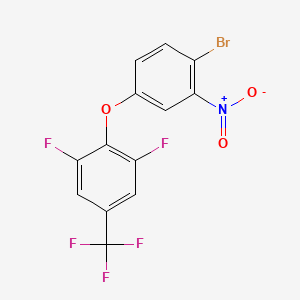
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
